molecular formula C7H4ClIN2 B2711528 8-Chloro-3-iodoimidazo[1,2-A]pyridine CAS No. 1049677-32-8; 1379347-06-4

8-Chloro-3-iodoimidazo[1,2-A]pyridine

Cat. No.: B2711528
CAS No.: 1049677-32-8; 1379347-06-4
M. Wt: 278.48
InChI Key: GHJBGRCCZSJCCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Chloro-3-iodoimidazo[1,2-a]pyridine (CAS 1379347-06-4) is a halogenated fused bicyclic heterocycle that serves as a versatile and valuable building block in medicinal chemistry and drug discovery. This compound features a reactive C-I bond at the 3-position, making it an excellent substrate for metal-catalyzed cross-coupling reactions such as Suzuki, Negishi, and Buchwald-Hartwig aminations to introduce complex carbon and nitrogen-based functionalities. The imidazo[1,2-a]pyridine core is a privileged scaffold found in numerous compounds with a broad spectrum of biological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties . Its specific structure allows for selective binding in biological systems, making it particularly valuable in the development of kinase inhibitors and anxiolytic agents . The presence of both chloro and iodo substituents at the 8- and 3-positions, respectively, allows for sequential and selective functionalization, enabling researchers to rapidly build molecular complexity from a single intermediate. The compound should be stored dry, light-proof, and at 2-8°C. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-chloro-3-iodoimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClIN2/c8-5-2-1-3-11-6(9)4-10-7(5)11/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHJBGRCCZSJCCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CN=C2C(=C1)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1379347-06-4
Record name 8-chloro-3-iodoimidazo[1,2-a]pyridine
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Chemical Reactivity and Transformations of 8 Chloro 3 Iodoimidazo 1,2 a Pyridine

Cross-Coupling Reactions at Halogenated Centers

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been effectively applied to halogenated imidazo[1,2-a]pyridines. The differential reactivity of the C-I and C-Cl bonds is central to achieving selective modifications at either the C3 or C8 position.

The Suzuki-Miyaura reaction, which couples an organic halide with an organoboron compound, is a versatile method for creating C-C bonds. libretexts.orgyoutube.com In the context of dihalogenated imidazo[1,2-a]pyridines, this reaction can be performed selectively. Studies on related scaffolds, such as 8-bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine, demonstrate that Suzuki-Miyaura coupling can be directed to the more reactive C8 position while preserving the C6-chloro substituent. nih.gov This selectivity is attributed to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, a principle that extends to the C-I bond being more reactive than the C-Cl bond.

For 8-chloro-3-iodoimidazo[1,2-a]pyridine (B1490087), the reaction is expected to proceed preferentially at the C3-iodo position under controlled conditions. By selecting appropriate catalysts, ligands, and reaction parameters, it is possible to introduce a diverse range of aryl and heteroaryl groups at this position.

Table 1: Representative Suzuki-Miyaura Coupling Conditions for Halogenated Imidazo[1,2-a]pyridines Data extrapolated from studies on analogous compounds like 8-bromo-6-chloro-3-nitro-2-(phenylsulfonylmethyl)imidazo[1,2-a]pyridine. nih.gov

EntryArylboronic AcidCatalyst / LigandBaseSolventYield (%)
14-Fluorophenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O85
23-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O78
3Thiophen-2-ylboronic acidPd(dppf)Cl₂Cs₂CO₃DME65
4Pyridin-3-ylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O72

The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org This reaction is highly effective for functionalizing halogenated imidazo[1,2-a]pyridines. researchgate.net Given the higher reactivity of the C-I bond, this compound can be selectively alkynylated at the C3 position.

This transformation allows for the introduction of alkyne moieties, which are valuable handles for further chemical modifications, such as click chemistry, or as components in materials science and medicinal chemistry. wikipedia.org Research on similar bromocyanofluoro pyridine (B92270) nuclei has shown that the Sonogashira coupling proceeds efficiently under mild, room-temperature conditions, tolerating a wide array of functional groups on the alkyne coupling partner. soton.ac.uk

Table 2: Exemplary Sonogashira Coupling Reactions on Halogenated Pyridine Scaffolds Illustrative examples based on the reactivity of similar heterocyclic halides. soton.ac.uk

EntryAlkyneCatalyst SystemBaseSolventYield (%)
1PhenylacetylenePd(PPh₃)₄ / CuIEt₃NTHF92
21-Ethynyl-4-fluorobenzenePd(PPh₃)₄ / CuIEt₃NTHF88
33-EthynylpyridinePdCl₂(PPh₃)₂ / CuIDiisopropylamineDMF75
4Propargyl alcoholPd(PPh₃)₄ / CuIEt₃NTHF90

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.orglibretexts.org This reaction has become a cornerstone for synthesizing arylamines, which are prevalent in pharmaceuticals. The reactivity of dihalogenated imidazo[1,2-a]pyridines in this transformation has been evaluated, demonstrating the feasibility of introducing amine substituents. researchgate.net

As with other palladium-catalyzed couplings, the reaction with this compound can be controlled to occur selectively at the more labile C3-iodo position. This allows for the synthesis of 3-amino-8-chloroimidazo[1,2-a]pyridine derivatives. The choice of palladium precatalyst, phosphine (B1218219) ligand, and base is critical for achieving high yields and accommodating a broad scope of amine coupling partners, including primary and secondary amines. nih.gov

Table 3: General Conditions for Buchwald-Hartwig Amination Conditions based on established protocols for aryl halides. nih.gov

EntryAmineCatalyst / LigandBaseSolvent
1MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene
2Aniline[Pd(allyl)Cl]₂ / RuPhosK₂CO₃Dioxane
3BenzylaminePd(OAc)₂ / BINAPCs₂CO₃Toluene
4DiethylaminePd(dppf)Cl₂LiHMDSTHF

The introduction of a nitrile (cyano) group onto the imidazo[1,2-a]pyridine (B132010) scaffold can be accomplished via palladium-catalyzed cyanation of the corresponding halide. researchgate.net Aromatic nitriles are valuable synthetic intermediates that can be hydrolyzed to carboxylic acids, reduced to amines, or converted into various nitrogen-containing heterocycles. nih.gov

For this compound, cyanation would preferentially occur at the C3 position. Modern cyanation methods often use cyanide sources like potassium hexacyanoferrate(II) or zinc cyanide, which are safer and more manageable than other cyanide reagents. The success of the reaction relies on a suitable palladium catalyst and ligand system capable of withstanding potential catalyst poisoning by the cyanide ion. nih.gov

Nucleophilic Substitution Reactions Involving Chlorine and Iodine Atoms

While palladium-catalyzed reactions are dominant, the halogen atoms on the this compound ring are also susceptible to nucleophilic aromatic substitution (SₙAr). The feasibility of SₙAr reactions is highly dependent on the electronic nature of the ring and the position of the leaving group. The imidazo[1,2-a]pyridine system is electron-rich, which generally disfavors SₙAr. However, the presence of strong electron-withdrawing groups can activate the ring towards nucleophilic attack.

In a related system, 2-cyano-3-nitroimidazo[1,2-a]pyridine, the nitro group strongly activates the scaffold, allowing for nucleophilic substitution. researchgate.net Interestingly, the regioselectivity in that case was dependent on the nucleophile; nitrogen and oxygen nucleophiles displaced the 2-cyano group, whereas sulfur nucleophiles displaced the 3-nitro group. researchgate.net For this compound, SₙAr reactions are less facile in the absence of such activating groups. The C3 position is generally more susceptible to electrophilic substitution, while nucleophilic attack is less common. acs.org The relative reactivity of C-I versus C-Cl in SₙAr would depend on the specific reaction conditions and the nature of the attacking nucleophile, though typically iodide is a better leaving group than chloride.

Regioselectivity and Chemoselectivity in Multi-Halogenated Systems

The primary challenge and opportunity in the chemistry of this compound lie in controlling the regioselectivity of its reactions. The distinct electronic environments of the C3 and C8 positions, coupled with the inherent differences in the carbon-halogen bond strengths (C-I < C-Br < C-Cl), form the basis for selective functionalization.

In palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig, etc.), the order of reactivity is almost always I > Br > Cl. This chemoselectivity allows for a stepwise functionalization strategy. One can first perform a reaction at the C3-iodo position under relatively mild conditions, leaving the C8-chloro position intact. Subsequently, the C8-chloro position can be functionalized under more forcing conditions (e.g., higher temperatures, different catalyst/ligand systems). This stepwise approach enables the synthesis of disubstituted imidazo[1,2-a]pyridines with different groups at the C3 and C8 positions.

This principle has been effectively demonstrated in related systems where selective coupling at the C8-bromo position was achieved while preserving a C6-chloro atom, highlighting the utility of differential halogen reactivity for directed synthesis. nih.gov Therefore, this compound serves as a versatile building block for creating a library of structurally diverse compounds through controlled, regioselective transformations. researchgate.net

Catalytic Transformations (e.g., Aminocarbonylation)

The iodine atom at the C-3 position of the imidazo[1,2-a]pyridine scaffold is a versatile handle for various palladium-catalyzed cross-coupling reactions. One of the key transformations is aminocarbonylation, which introduces a carboxamide functional group, a common feature in pharmacologically active molecules. dntb.gov.ua While studies specifically detailing the aminocarbonylation of this compound are not prevalent, the reactivity can be inferred from similar iodo-substituted imidazo[1,2-a]pyridines.

Research on related iodo-imidazo[1,2-a]pyridine derivatives has demonstrated successful Pd-catalyzed aminocarbonylation. mdpi.com For instance, the aminocarbonylation of 8-iodoimidazo[1,2-a]pyridine (B15351950) derivatives has been achieved using a heterogeneous palladium catalyst immobilized on a supported ionic liquid phase (SILP). mdpi.com This catalytic system efficiently converts the iodo-derivatives into the corresponding amides.

In a typical reaction, the iodo-substituted imidazo[1,2-a]pyridine is treated with an amine and carbon monoxide in the presence of a palladium catalyst and a base in a suitable solvent like dimethylformamide (DMF). mdpi.com The reaction conditions, such as temperature and pressure, can be optimized to achieve high yields of the desired amide product. mdpi.com For example, the reaction with 6-bromo-8-iodoimidazo[1,2-a]pyridine (B578477) showed that the iodo-substituent is selectively carbonylated while the bromo-substituent remains intact under the applied conditions. mdpi.com This highlights the higher reactivity of the C-I bond compared to the C-Br bond in such catalytic processes.

The choice of solvent and reaction parameters can sometimes influence the product distribution, leading to the formation of α-ketoamides as byproducts through double carbonylation, particularly in polar solvents. mdpi.com However, conditions can be fine-tuned to favor the formation of the desired monocarbonylated product. mdpi.com

Table 1: Aminocarbonylation of an 8-Iodoimidazo[1,2-a]pyridine Derivative mdpi.com
SubstrateAmineCatalystConditionsProductYield
6-Bromo-8-iodoimidazo[1,2-a]pyridineMorpholineSILP-Pd30 bar CO, 100 °C, 7 h, DMFN-(6-bromoimidazo[1,2-a]pyridin-8-yl)morpholine-4-carboxamide70%
6-Bromo-8-iodoimidazo[1,2-a]pyridineAnilineSILP-Pd30 bar CO, 100 °C, 7 h, DMF6-Bromo-N-phenylimidazo[1,2-a]pyridine-8-carboxamide55%

Exploration of Other Reactive Sites and Cyclization Reactions

Beyond the C-3 iodo-substituent, the imidazo[1,2-a]pyridine core possesses other reactive sites amenable to functionalization. The C-3 position itself is known to be highly nucleophilic and susceptible to electrophilic substitution when not occupied by a leaving group like iodine. nih.gov This inherent reactivity underscores its importance as a key site for introducing chemical diversity. nih.govmdpi.com

Cyclization reactions involving substituents on the imidazo[1,2-a]pyridine ring represent a powerful strategy for constructing more complex, polycyclic heterocyclic systems. For example, imidazo[1,2-a]pyridines substituted with an alkyne at the C-3 position can undergo intramolecular cyclization reactions. researchgate.net

One such pathway is a 6-endo-dig cyclization. In a reported synthesis, an imidazo[1,2-a]pyridine bearing a carboxamide at C-2 and an alkyne at C-3 was subjected to cyclization conditions. researchgate.net This reaction proceeds to form a new six-membered ring, leading to the imidazo[1,2-a;4,5-c']dipyridine scaffold. This transformation demonstrates the potential of the C-3 position to act as an anchor point for building fused ring systems, a valuable approach in medicinal chemistry for exploring new chemical space. researchgate.net While the starting material in this specific example was not this compound, it illustrates a plausible and significant transformation pathway for derivatives functionalized at the C-3 position. The initial 3-iodo group serves as a precursor for introducing the necessary alkyne moiety via Sonogashira coupling, thus enabling subsequent cyclization.

The reactivity of the chloro-substituent at the C-8 position should also be considered. While generally less reactive than the iodo-substituent in palladium-catalyzed couplings, it can potentially undergo nucleophilic aromatic substitution under specific conditions or participate in cross-coupling reactions using catalysts designed for less reactive aryl chlorides. researchgate.net This allows for sequential functionalization, where the C-3 iodo group is reacted first, followed by transformation at the C-8 chloro position.

Theoretical and Computational Chemistry Investigations of 8 Chloro 3 Iodoimidazo 1,2 a Pyridine

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure of molecules like 8-Chloro-3-iodoimidazo[1,2-a]pyridine (B1490087). These calculations provide insights into the distribution of electrons within the molecule, which is fundamental to understanding its reactivity and spectroscopic properties.

The electronic structure of this compound is characterized by the fused bicyclic aromatic system, which creates a delocalized π-electron network. The presence of two different halogen atoms, chlorine at the 8-position and iodine at the 3-position, introduces significant electronic perturbations. Both chlorine and iodine are electronegative atoms that withdraw electron density from the aromatic rings through the σ-framework (inductive effect). However, they also possess lone pairs of electrons that can be donated to the π-system (mesomeric effect).

The interplay of these effects influences the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is typically associated with the molecule's ability to donate electrons, while the LUMO relates to its electron-accepting capability. The energy gap between the HOMO and LUMO is a critical parameter that correlates with the molecule's chemical reactivity and kinetic stability.

A hypothetical representation of the calculated electronic properties for this compound is presented in the table below.

ParameterHypothetical ValueDescription
HOMO Energy-6.5 eVIndicates the energy of the highest occupied molecular orbital, related to the ionization potential.
LUMO Energy-1.8 eVRepresents the energy of the lowest unoccupied molecular orbital, related to the electron affinity.
HOMO-LUMO Gap4.7 eVThe energy difference between HOMO and LUMO, which is an indicator of molecular stability.
Dipole Moment2.5 DA measure of the overall polarity of the molecule arising from the asymmetrical distribution of charge.

Note: The values in this table are illustrative and not derived from actual quantum chemical calculations on this compound, as specific studies are not publicly available.

Molecular Electrostatic Potential (MEP) Studies for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable computational technique used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential).

For this compound, the MEP surface would likely reveal several key features:

Negative Potential Regions: The nitrogen atom in the imidazole (B134444) ring is expected to be a region of significant negative potential, making it a likely site for protonation and interaction with electrophiles. The lone pairs of the halogen atoms would also contribute to localized negative potentials.

Positive Potential Regions: The hydrogen atoms attached to the aromatic rings will exhibit positive potential. Furthermore, the region around the iodine atom might display a "σ-hole," a region of positive electrostatic potential on the outermost portion of the halogen atom, which can lead to halogen bonding interactions.

The MEP analysis can thus guide the prediction of how this compound will interact with other molecules, including biological targets.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions by identifying the structures of transition states and calculating the activation energies. For this compound, several types of reactions could be investigated computationally:

Electrophilic Aromatic Substitution: The imidazo[1,2-a]pyridine (B132010) ring is generally susceptible to electrophilic attack. Computational studies can predict the most likely sites of substitution by comparing the activation energies for the formation of intermediates at different positions. The presence of the chloro and iodo substituents will direct incoming electrophiles to specific positions.

Nucleophilic Aromatic Substitution: While less common for this electron-rich system, nucleophilic substitution could occur under specific conditions, particularly at the carbon atoms bearing the halogen atoms.

Metal-Catalyzed Cross-Coupling Reactions: The C-I and C-Cl bonds are potential sites for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are widely used in synthetic chemistry. Computational modeling can help in understanding the reaction mechanisms and optimizing the reaction conditions.

By mapping the potential energy surface for a given reaction, chemists can gain a deeper understanding of the factors that control the reaction's outcome.

Structure-Reactivity Relationship (SAR) Insights from Computational Data

Structure-Activity Relationship (SAR) studies aim to correlate a molecule's chemical structure with its biological activity. Computational data can provide quantitative descriptors that are useful in developing SAR models. For a series of related imidazo[1,2-a]pyridine derivatives, these descriptors can include:

Electronic Descriptors: Atomic charges, dipole moment, and HOMO/LUMO energies.

Steric Descriptors: Molecular volume, surface area, and specific conformational parameters.

Lipophilic Descriptors: Calculated logP values, which predict the molecule's partitioning between water and an organic solvent.

By analyzing how these descriptors vary with changes in the substitution pattern on the imidazo[1,2-a]pyridine core, it is possible to build predictive models for biological activity. For instance, the introduction of the bulky and polarizable iodine atom at the 3-position and the electronegative chlorine atom at the 8-position in this compound will significantly alter these descriptors compared to the parent compound, which in turn is expected to modulate its biological profile.

Conformational Analysis and Stereochemical Considerations

The imidazo[1,2-a]pyridine ring system is planar. Therefore, the conformational flexibility of this compound itself is limited. However, if substituents with rotatable bonds were introduced, a conformational analysis would be crucial.

Even for the planar parent compound, understanding the preferred orientations of substituents and any potential for atropisomerism (if bulky groups were present that hinder rotation) would be important. Computational methods can be used to calculate the rotational energy barriers and identify the most stable conformers.

For this compound, stereochemical considerations are minimal as it is an achiral molecule. However, its interactions with chiral biological macromolecules would be stereospecific, and understanding its three-dimensional shape and electrostatic properties is essential for predicting such interactions.

Applications in Advanced Organic Synthesis and Chemical Research

8-Chloro-3-iodoimidazo[1,2-A]pyridine (B1490087) as a Strategic Building Block for Complex Heterocyclic Structures

The unique substitution pattern of this compound offers a powerful platform for the construction of more complex, fused heterocyclic systems. The differential reactivity of the carbon-iodine and carbon-chlorine bonds allows for sequential and site-selective transformations, enabling the synthesis of polycyclic molecules with diverse architectures.

The C-3 iodo group is particularly susceptible to various carbon-carbon and carbon-heteroatom bond-forming reactions. This reactivity can be harnessed in tandem or cascade reaction sequences to build additional rings onto the imidazo[1,2-a]pyridine (B132010) core. For instance, an initial Sonogashira coupling at the C-3 position with a terminal alkyne bearing a suitable functional group can be followed by an intramolecular cyclization to construct a third ring. Similarly, Suzuki-Miyaura or Stille couplings can introduce aryl or heteroaryl moieties that can subsequently undergo intramolecular cyclization, leading to the formation of extended, planar aromatic systems.

The strategic placement of the chloro and iodo substituents allows for a programmed approach to the synthesis of complex molecules. The more reactive C-I bond can be addressed first under milder conditions, leaving the C-Cl bond intact for subsequent transformations. This stepwise approach provides precise control over the final structure of the target molecule.

Development of Chemical Libraries through Diversification at C-3 and C-8 Positions

The orthogonal reactivity of the C-3 iodo and C-8 chloro substituents makes this compound an ideal scaffold for the development of chemical libraries for high-throughput screening. By systematically varying the substituents at these two positions, a large and diverse collection of compounds can be rapidly synthesized.

The C-3 position, activated by the iodo group, can be readily diversified using a wide array of palladium-catalyzed cross-coupling reactions. These include, but are not limited to, Suzuki-Miyaura coupling with boronic acids, Sonogashira coupling with terminal alkynes, Heck coupling with alkenes, and Buchwald-Hartwig amination with various amines. This allows for the introduction of a vast range of chemical functionalities, from simple alkyl and aryl groups to more complex heterocyclic and peptidic moieties.

Following the diversification at the C-3 position, the less reactive C-8 chloro group can be targeted under more forcing reaction conditions or with specific catalyst systems. This sequential diversification strategy enables the creation of a two-dimensional library of compounds from a single, readily accessible starting material. The resulting libraries can be used to explore a wide chemical space in the search for new molecules with desired properties.

Table 1: Representative Cross-Coupling Reactions for Diversification of the Imidazo[1,2-a]pyridine Scaffold

PositionReaction TypeCoupling PartnerCatalyst System (Typical)Resulting Moiety
C-3 (Iodo)Suzuki-MiyauraAryl/Heteroarylboronic acidPd(PPh₃)₄, baseAryl/Heteroaryl
C-3 (Iodo)SonogashiraTerminal alkynePdCl₂(PPh₃)₂, CuI, baseAlkynyl
C-3 (Iodo)HeckAlkenePd(OAc)₂, PPh₃, baseAlkenyl
C-3 (Iodo)Buchwald-HartwigAminePd₂(dba)₃, ligand, baseAmino
C-8 (Chloro)Suzuki-MiyauraAryl/Heteroarylboronic acidPd(OAc)₂, SPhos, baseAryl/Heteroaryl
C-8 (Chloro)Buchwald-HartwigAminePd₂(dba)₃, Xantphos, baseAmino

Role in the Design and Synthesis of Molecular Probes for Chemical Biology Studies

The imidazo[1,2-a]pyridine core is a known fluorophore, and its derivatives are being explored for applications in molecular imaging and as chemical probes. The ability to introduce various functional groups onto the this compound scaffold allows for the fine-tuning of its photophysical properties and the attachment of reactive groups for bioconjugation.

Chemical modifications at the C-3 and C-8 positions can be used to modulate the emission wavelength, quantum yield, and Stokes shift of the imidazo[1,2-a]pyridine fluorophore. For example, the introduction of electron-donating or electron-withdrawing groups through cross-coupling reactions can significantly alter the electronic structure of the molecule and, consequently, its fluorescence properties.

Furthermore, the C-3 or C-8 positions can be functionalized with moieties that can act as recognition elements for specific biological targets. For instance, a linker can be installed at one of these positions, followed by the attachment of a ligand that binds to a particular protein or nucleic acid. The inherent fluorescence of the imidazo[1,2-a]pyridine core can then be used to visualize the distribution and dynamics of the target molecule within a biological system. Additionally, reactive groups such as azides or alkynes can be introduced to enable click chemistry-based conjugation to biomolecules.

Contributions to Methodological Advances in Cross-Coupling Chemistry

The distinct electronic and steric environment of the imidazo[1,2-a]pyridine nucleus, combined with the presence of two different halogen atoms, makes this compound a valuable substrate for the development and optimization of new cross-coupling methodologies. The challenge of achieving selective transformations at one halogen in the presence of the other drives the discovery of new catalyst systems with enhanced selectivity and reactivity.

Research in this area often focuses on developing palladium or copper catalysts with tailored ligands that can differentiate between the C-I and C-Cl bonds. This allows for the development of one-pot, sequential cross-coupling reactions where different coupling partners are introduced at the C-3 and C-8 positions in a controlled manner.

Moreover, the successful coupling at the sterically hindered C-8 position often requires the use of bulky and electron-rich phosphine (B1218219) ligands. The use of this compound as a model substrate helps in the screening and identification of new and more efficient ligands for challenging cross-coupling reactions. The insights gained from these studies contribute to the broader field of organic synthesis by expanding the toolbox of available methods for the construction of complex molecules.

Potential as a Scaffold for Exploring Structure-Activity Relationships in Novel Chemical Entities

By creating a library of analogs with diverse functionalities at the C-3 and C-8 positions, chemists can systematically probe the steric and electronic requirements for a desired chemical property. For example, in the development of new materials, the effect of different aryl or heteroaryl groups at these positions on the molecule's absorption and emission spectra, as well as its thermal and electrochemical stability, can be systematically evaluated.

The synthetic accessibility and the modularity of the derivatization of this compound make it a powerful tool for generating the necessary data to build robust SAR models. These models can then guide the rational design of new molecules with optimized properties for a specific application.

Conclusion and Future Research Perspectives

Summary of Key Research Findings and Progress on 8-Chloro-3-iodoimidazo[1,2-A]pyridine (B1490087)

Direct research focusing exclusively on this compound is limited; however, its synthesis and utility can be inferred from established methodologies for the imidazo[1,2-a]pyridine (B132010) class. The synthesis would logically proceed in two steps: first, the formation of the 8-chloroimidazo[1,2-a]pyridine (B2491448) core, followed by regioselective iodination at the C3 position. The C3 position is the most nucleophilic carbon, making it highly susceptible to electrophilic substitution.

The standard synthesis of the core involves the condensation of 3-chloro-2-aminopyridine with an α-halocarbonyl compound. Subsequent iodination is readily achieved using mild iodinating agents. For instance, the synthesis of the analogous 8-chloro-3-iodoimidazo[1,2-a]pyrazine (B1421350) is accomplished by treating 8-chloroimidazo[1,2-a]pyrazine (B1365105) with N-iodosuccinimide (NIS) in DMF. chemicalbook.com This established reactivity pattern underscores the feasibility of producing this compound, which serves primarily as a key intermediate for further molecular elaboration.

Unexplored Synthetic Routes and Derivatization Opportunities

While the classical synthesis is robust, several modern synthetic strategies remain unexplored for this compound.

Unexplored Synthetic Routes:

Multicomponent Reactions (MCRs): One-pot MCRs, such as the Groebke–Blackburn–Bienaymé (GBB) reaction, provide rapid access to the imidazo[1,2-a]pyridine core. mdpi.com An MCR approach starting with 3-chloro-2-aminopyridine could streamline the synthesis of the scaffold, potentially allowing for the introduction of diversity at other positions in a single step. nih.gov

C-H Functionalization: Recent advances in transition-metal catalysis and photoredox catalysis have enabled direct C-H functionalization, bypassing the need for pre-functionalized starting materials. nih.govrsc.org Exploring direct C-H iodination of 8-chloroimidazo[1,2-a]pyridine could offer a more atom-economical route.

Derivatization Opportunities: The true potential of this compound lies in its capacity for selective derivatization. The carbon-iodine bond at the C3 position is significantly more reactive than the carbon-chlorine bond at C8, especially in transition metal-catalyzed cross-coupling reactions. This reactivity difference allows for sequential and site-selective modifications. The C3-iodo group is an excellent substrate for a wide array of transformations, enabling the introduction of complex functionalities.

Reaction TypeReagents & ConditionsPotential Functional Group IntroducedReference Reaction Principle
Suzuki CouplingAr-B(OH)₂, Pd catalyst, baseAryl, Heteroaryl nih.gov
Sonogashira CouplingTerminal alkyne, Pd/Cu catalyst, baseAlkynyl researchgate.net
Heck CouplingAlkene, Pd catalyst, baseAlkenyl
Buchwald-Hartwig AminationAmine, Pd catalyst, baseAmino
Stille CouplingOrganostannane, Pd catalystAryl, Alkenyl
Carbonylative CouplingCO, alcohol/amine, Pd catalystEster, Amide mdpi.com

The C8-chloro position, while less reactive, could be functionalized using more forcing reaction conditions or specialized catalyst systems, or via nucleophilic aromatic substitution (SNAAr) if a strongly electron-withdrawing group is present on the ring.

Advancements in Computational Predictions for Reaction Design

Computational chemistry offers powerful tools for accelerating research on imidazo[1,2-a]pyridine derivatives. Density Functional Theory (DFT) and other methods can provide deep insights into molecular properties and reactivity, guiding experimental design. nih.gov

Applications in Reaction Design:

Predicting Regioselectivity: Computational models can accurately predict the most reactive sites for electrophilic or nucleophilic attack, validating the observed high reactivity of the C3 position.

Optimizing Reaction Conditions: Theoretical calculations can help in understanding reaction mechanisms, identifying rate-limiting steps, and screening for optimal catalysts and conditions, thereby reducing the experimental workload.

Elucidating Molecular Properties: DFT calculations are used to determine electronic properties such as Frontier Molecular Orbital (FMO) energies (HOMO-LUMO), which are crucial for predicting the photophysical behavior of derivatives designed for materials science applications. nih.gov

Computational MethodApplication Area for this compoundKey Insights Provided
Density Functional Theory (DFT)Reaction mechanism analysis, property predictionElectron density, HOMO/LUMO energies, reaction barriers
3D-QSARDrug design and discoveryStructure-activity relationship models
Molecular DockingMedicinal chemistryBinding affinity and mode with biological targets
Prime MM-GBSABinding energy calculationRefined prediction of ligand-protein binding free energy

For this compound, computational studies could predict the subtle electronic effects of substituents introduced at the C3 position and guide the synthesis of molecules with tailored properties. researchgate.net

Emerging Research Avenues in Chemical Materials Science and Advanced Functional Molecules

The imidazo[1,2-a]pyridine scaffold is inherently fluorescent, and its emission properties can be tuned by chemical modification. mdpi.com This makes this compound an attractive starting point for developing advanced functional materials. By using the C3-iodo position as an anchor point for cross-coupling reactions, various chromophoric and electronically active moieties can be introduced.

Potential Applications:

Organic Light-Emitting Diodes (OLEDs): The introduction of π-extended aromatic systems can lead to derivatives with strong luminescence and high quantum yields, making them candidates for emitters in OLEDs. researchgate.net

Fluorescent Probes and Sensors: Functionalization with specific recognition units could yield chemosensors for detecting metal ions or other analytes. For example, imidazo[1,2-a]pyridine-functionalized dyes have been developed for the detection of Hg²⁺. rsc.org

Bioimaging: Conjugating the scaffold with biocompatible groups could lead to fluorescent probes for cellular imaging applications.

The ability to create a library of C3-functionalized derivatives from a single, versatile intermediate allows for systematic tuning of photophysical properties like absorption/emission wavelengths and Stokes shift.

Strategic Directions for Future Research Endeavors in Imidazo[1,2-A]pyridine Chemistry

To fully unlock the potential of this compound, future research should be directed towards a multi-pronged strategy encompassing synthesis, derivatization, and application-driven design.

Systematic Library Synthesis: A primary goal should be the synthesis of a diverse library of compounds via parallel cross-coupling reactions at the C3 position. This would provide a rich dataset for establishing clear structure-property and structure-activity relationships (SAR).

Exploration of C8 Functionalization: Developing selective methodologies to functionalize the C8-chloro position, either after C3 modification or through orthogonal strategies, would open the door to novel, multi-substituted derivatives with complex functionalities.

Integrated Computational-Experimental Workflow: Employing computational screening to predict the electronic, optical, and biological properties of virtual derivatives before committing to their synthesis. This approach would rationalize the selection of synthetic targets for applications in both medicinal chemistry and materials science. nih.govresearchgate.net

Investigation of Biological Activity: Given the prevalence of the imidazo[1,2-a]pyridine core in pharmaceuticals, derivatives of this compound should be screened against various biological targets, including kinases, bacteria, and viruses, to identify potential new therapeutic leads. nih.gov

Development of Advanced Materials: Focusing on the synthesis of derivatives with extended π-conjugation and donor-acceptor architectures to systematically investigate their potential in optoelectronic applications such as OLEDs, photovoltaics, and chemical sensing.

By pursuing these strategic directions, the chemical community can leverage this compound as a powerful platform for innovation in both drug discovery and materials science.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 8-chloro-3-iodoimidazo[1,2-a]pyridine?

  • Methodology : The compound is synthesized via halogenation of the imidazo[1,2-a]pyridine scaffold. For example, polymer-bound intermediates can undergo iodination at the 3-position using iodine or iodine monochloride . Suzuki cross-coupling reactions with 2-substituted-3-iodoimidazo[1,2-a]pyridines are also foundational, typically requiring palladium catalysts and strong bases (e.g., K2_2CO3_3) in solvents like dimethoxyethane (DME) .

Q. How is the molecular structure of this compound characterized?

  • Methodology : Structural confirmation relies on NMR (1H, 13C) and high-resolution mass spectrometry (HRMS). For solid-state analysis, single-crystal X-ray diffraction is critical to determine π-stacking interactions and hydrogen bonding, which influence photophysical properties . The molecular formula (C7_7H2_2Cl3_3IN2_2) and InChI key are verified via spectral databases and computational tools .

Q. What analytical techniques are used to assess purity and reaction optimization?

  • Methodology : Reverse-phase HPLC with pyridine/formic acid buffer systems (pH 2.3–3.5) resolves polar impurities. TLC and GC-MS monitor reaction progress, while FTIR and elemental analysis confirm functional groups and stoichiometry .

Advanced Research Questions

Q. How can Suzuki cross-coupling reactions be optimized for this compound derivatives?

  • Methodology : Reactivity depends on the substituent at the 2-position. Strong bases (e.g., NaOtBu) in DME reduce reaction times (<2 hours) and improve yields (>85%). For electron-deficient arylboronic acids, Pd(PPh3_3)4_4 outperforms other catalysts. Contradictions arise with bulky substituents, necessitating microwave-assisted conditions or alternative ligands like XPhos .

Q. What strategies achieve regioselective functionalization at the C-3 position?

  • Methodology : Friedel-Crafts acylation using AlCl3_3 or In(OTf)3_3 selectively acetylates the electron-rich C-3 position. Heterogeneous mixtures are avoided by optimizing stoichiometry (1:1.2 substrate:acylating agent) and reaction time (<6 hours). Competing reactivity at other positions is suppressed by steric hindrance from the iodo substituent .

Q. How do solid-state polymorphs affect photophysical properties?

  • Methodology : Polymorph-dependent luminescence is studied via crystallography and time-dependent density functional theory (TD-DFT). For example, 6-cyano derivatives exhibit yellow, orange, or red emission based on intermolecular π-π interactions and hydrogen bonding. Grinding experiments and solvent-drop methods control polymorphism .

Q. Which catalytic systems are effective for synthesizing imidazo[1,2-a]pyridine scaffolds?

  • Methodology : Copper-catalyzed three-component coupling (TCC) of 2-aminopyridines, aldehydes, and alkynes provides a one-pot route. Optimized conditions (CuI, 110°C, DMF) yield >90% conversion. Competing pathways (e.g., over-oxidation) are mitigated by inert atmospheres and stoichiometric control .

Q. How is biological activity analyzed for this compound?

  • Methodology : In vitro assays (e.g., enzyme inhibition, cytotoxicity) are paired with in vivo models of inflammation or fibrosis. Dose-response curves (IC50_{50}, EC50_{50}) and molecular docking studies (PDB:5L7H) validate interactions with targets like c-Met kinase. Contradictions between in silico predictions and experimental results are resolved via SPR (surface plasmon resonance) binding assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.